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The core chemical structure of interest is the isoalloxazine ring system. The compound "7,8,10-

trimethylisoalloxazine" is a derivative of this system. The table below clarifies the relationship between this

compound and other key molecules in the flavin family [1] [2] [3]:

Compound Name
Core
Structure

Key Substituents Relationship and Notes

Isoalloxazine Isoalloxazine
ring

Baseline structure Parent ring system for all flavins
[1].

Riboflavin (Vitamin B2) Isoalloxazine -CH3 at 7,8; -
ribityl at 10 [1]

Biological precursor;
photodegradation yields

lumichrome [2].

Lumichrome Alloxazine -CH3 at 7,8 [4] [5] Major riboflavin photoproduct;

isomer of isoalloxazine [4].

7,8,10-
Trimethylisoalloxazine

Isoalloxazine -CH3 at 7,8,10 Target compound; specific

properties not detailed in search
results.

The search results indicate that research on trimethyl-substituted compounds has focused more on

alloxazines (like 1,3,6-trimethyl-alloxazine, 1,3,7-trimethyl-alloxazine, etc.) than on isoalloxazines [4].

These molecules are of significant interest for their electronic, spectral, and photophysical properties, which
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make them suitable for comparative studies of processes like excited-state double proton transfer (ESDPT)

[4].

Experimental Data on Related Bioactive Compounds

Although direct data on 7,8,10-trimethylisoalloxazine is limited, the search results provide compelling

evidence for the anticancer potential of its structural analogs. The following table summarizes key

experimental findings for two related compounds:

Compound/Cell Line Cytotoxicity (IC₅₀) Experimental Protocol & Key Findings

Lumichrome (7,8-
dimethylalloxazine) [5]

→ HepG2 (Liver
Cancer)

7.7 μg/mL Method: SRB assay. Finding: Most sensitive cell
line [5].

→ MCF-7 (Breast
Cancer)

15.3 μg/mL Method: SRB assay [5].

→ Colo-205 (Colorectal
Cancer)

17.6 μg/mL Method: SRB assay [5].

5,10-dihydro-7,8-
dimethylalloxazine [5]

→ HepG2 (Liver
Cancer)

17.2 μg/mL Method: SRB assay. Finding: Synthesized from
lumichrome; less potent than precursor [5].

→ MCF-7 (Breast
Cancer)

23.9 μg/mL Method: SRB assay [5].

→ Colo-205 (Colorectal
Cancer)

19.7 μg/mL Method: SRB assay [5].
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Compound/Cell Line Cytotoxicity (IC₅₀) Experimental Protocol & Key Findings

Isoalloxazine
Derivatives (General)
[6]

IC₅₀ values in the low
micromolar range

(e.g., 4.72 μM for
compound 7m).

Target: Acetylcholinesterase &
Butyrylcholinesterase. Method: Enzymatic

inhibition assays, Thioflavin-T assay, Congo red
assay. Finding: Identified as a new class of

potential anti-Alzheimer agents [6].

The proposed mechanism of action for these compounds involves the induction of apoptosis and interference

with transcription. The following diagram outlines the hypothesized pathway for 5,10-dihydro-7,8-

dimethylalloxazine, based on its structural similarity to uracil [5]:

5,10-dihydro-7,8-dimethylalloxazine

Uracil (in RNA)

  Structural Mimicry

Faulty RNA Incorporation

  Incorrect Base Substitution

Inhibition of Protein Synthesis

  Leads to

Inhibition of Cell Growth / Cell Death

  Results in

Click to download full resolution via product page
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Key Experimental Protocols

For researchers looking to conduct related studies, here is a summary of the key methodologies cited in the

literature:

Cytotoxicity Assay (SRB Assay): This is a well-regarded method for in vitro cytotoxicity testing. The

protocol involves [5]:

Cell Plating: Seed cells (e.g., 5 x 10³ cells/well) in 96-well plates and incubate for 24 hours.
Compound Treatment: Expose cells to the test compound at various concentrations (e.g.,

0.01 to 100 μg/mL) for 72 hours.
Cell Fixation: Replace media with 10% trichloroacetic acid (TCA) and incubate at 4°C for 1

hour.
Staining: Wash plates, add 0.4% (w/v) Sulforhodamine B (SRB) solution, and incubate at room

temperature for 10 minutes.
Measurement: Wash off unbound dye, dissolve protein-bound stain in Tris buffer, and measure

absorbance at 540 nm.

Synthesis of 5,10-dihydro-7,8-dimethylalloxazine: This derivative can be synthesized from

lumichrome via a reduction reaction using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) as

the solvent [5].

Avenues for Further Research

Based on the gathered information, here are promising directions for your work on 7,8,10-

trimethylisoalloxazine:

Focus on the Isoalloxazine Core: Prioritize the isoalloxazine structure over alloxazine, as your
target is an isoalloxazine derivative. The biological relevance of the isoalloxazine ring in vital

coenzymes (FMN, FAD) suggests a high potential for bioactive interactions [1].
Investigate Anticancer Mechanisms: Explore the specific pathways mentioned for lumichrome,

such as p53 activation and AKT/β-catenin suppression [5]. Comparative studies between your
compound and lumichrome could be highly informative.

Explore Neurological Targets: Given the reported activity of other isoalloxazine derivatives against
cholinesterases, consider screening your compound for potential in Alzheimer's disease research

[6].
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Characterize Physicochemical Properties: Follow the lead of studies on trimethyl-alloxazines and

conduct detailed analyses of the compound's electronic structure and spectral properties, as
these are critical for understanding its mechanism of action and for probe development [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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